1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide
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Overview
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide is a compound of significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been achieved using metal-based methods . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different products.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. The pyrazole ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: This compound is a precursor in the synthesis of this compound and has different reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C5H4F2N4O3 |
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Molecular Weight |
206.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C5H4F2N4O3/c6-5(7)10-1-2(3(8)12)4(9-10)11(13)14/h1,5H,(H2,8,12) |
InChI Key |
UUOWMIZWZKPVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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